
1-(Morpholin-2-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Morpholin-2-yl)butan-1-one is an organic compound with the molecular formula C8H15NO2 It is a derivative of morpholine, a heterocyclic amine featuring both nitrogen and oxygen atoms in its ring structure
Preparation Methods
The synthesis of 1-(Morpholin-2-yl)butan-1-one can be achieved through several routes. One common method involves the reaction of morpholine with butanone under specific conditions. The process typically requires a catalyst and controlled temperature to ensure the desired product is obtained in good yield . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce larger quantities efficiently.
Chemical Reactions Analysis
1-(Morpholin-2-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions for these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Morpholin-2-yl)butan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Morpholin-2-yl)butan-1-one involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes through its interaction with key proteins and enzymes .
Comparison with Similar Compounds
1-(Morpholin-2-yl)butan-1-one can be compared with other morpholine derivatives, such as:
1-(Morpholin-4-yl)butan-1-one: Similar in structure but with different substituents on the morpholine ring.
2-(Morpholin-4-yl)ethanol: Another morpholine derivative with distinct chemical properties and applications.
4-(Morpholin-4-yl)phenylbutan-1-one: A compound with a phenyl group attached to the butanone moiety, offering different reactivity and uses.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-morpholin-2-ylbutan-1-one |
InChI |
InChI=1S/C8H15NO2/c1-2-3-7(10)8-6-9-4-5-11-8/h8-9H,2-6H2,1H3 |
InChI Key |
LRDAWMTXQBUFHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1CNCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11747149.png)
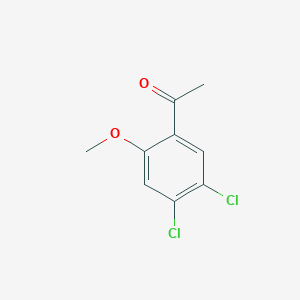
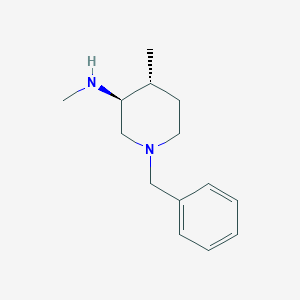
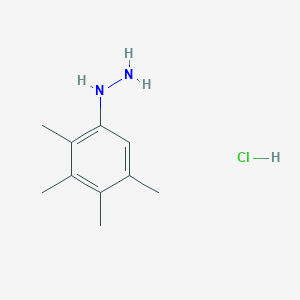
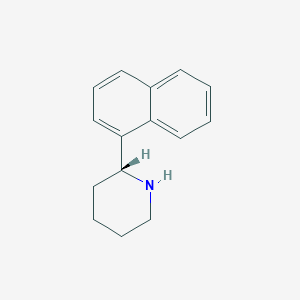
![2-[4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11747176.png)
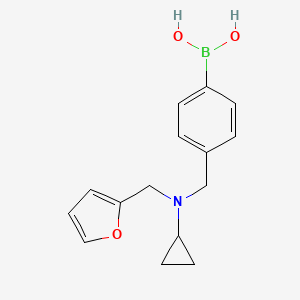
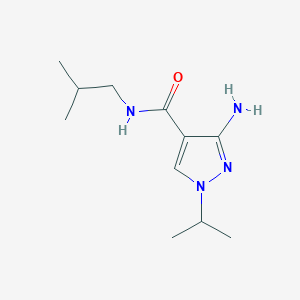
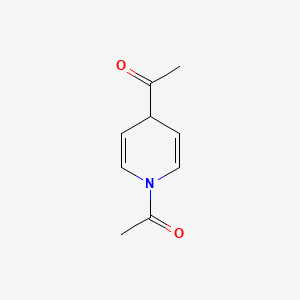
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11747203.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11747210.png)
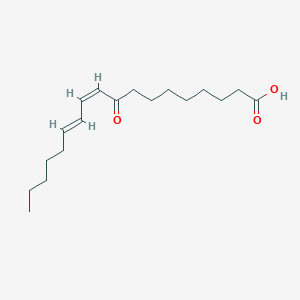
![1-(2-fluoroethyl)-5-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11747220.png)
![[(5-methyl-1H-imidazol-4-yl)methyl]sulfanide sodium](/img/structure/B11747227.png)
